Perhydrophentermine
Description
Perhydrophentermine (CAS 5531-31-7) is a saturated bicyclic amine with the molecular formula C₁₀H₂₁N and a molecular weight of 150.880 g/mol . Its systematic IUPAC name is 1-butyl-4-methylpiperidine, indicating a piperidine ring substituted with a butyl group at position 1 and a methyl group at position 2. Unlike its aromatic counterpart phentermine, this compound lacks conjugated double bonds, resulting in a fully hydrogenated structure. This structural feature enhances its stability and alters its physicochemical properties, such as lipophilicity and solubility .
While this compound has been referenced in 216 patents (as of 2025), it lacks peer-reviewed literature, suggesting its primary use in industrial or exploratory research rather than clinical applications .
Properties
CAS No. |
5531-31-7 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1-cyclohexyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H21N/c1-10(2,11)8-9-6-4-3-5-7-9/h9H,3-8,11H2,1-2H3 |
InChI Key |
KZVACGSZWDLFHD-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1CCCCC1)N |
Canonical SMILES |
CC(C)(CC1CCCCC1)N |
Other CAS No. |
5531-31-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares perhydrophentermine with structurally related amines:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 5531-31-7 | C₁₀H₂₁N | 150.880 | Piperidine ring with 1-butyl, 4-methyl substituents |
| Phentermine.HCl | 122-09-8 | C₁₀H₁₅N·HCl | 185.69 | α,α-Dimethylphenethylamine (aromatic ring) |
| Piperidine, 1-pentyl | 10324-58-0 | C₁₀H₂₁N | 150.880 | Piperidine ring with 1-pentyl substituent |
| 4-t-Butylcyclohexylamine | 5400-88-4 | C₁₀H₂₁N | 150.880 | Cyclohexane ring with t-butyl group |
| Cyclohexanamine, N,N-diethyl | 91-65-6 | C₁₀H₂₁N | 150.880 | Cyclohexane ring with diethylamino group |
Key Observations :
- Hydrogenation Impact: this compound’s fully saturated structure distinguishes it from phentermine, which contains a benzene ring.
- Isosteric Replacements : Compounds like 4-t-butylcyclohexylamine and N,N-diethylcyclohexanamine share the same molecular weight but differ in substituent positioning, which affects steric hindrance and receptor binding .
Pharmacological and Clinical Profiles
Phentermine (C₁₀H₁₅N·HCl)
- Use : FDA-approved appetite suppressant for short-term obesity management .
- Mechanism: Acts as a norepinephrine-dopamine reuptake inhibitor, stimulating the central nervous system (CNS) .
- Side Effects : Hypertension, insomnia, and habituation risks .
- Regulatory Status : Listed in the United States Pharmacopeia (USP), indicating standardized quality controls .
This compound
- Research Status: No clinical studies or literature reports exist, but its patent activity suggests industrial interest in applications such as catalysis or material science .
- Theoretical Advantages : The saturated structure may reduce oxidative metabolism, prolonging half-life compared to phentermine. However, the absence of aromaticity could diminish CNS penetration .
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